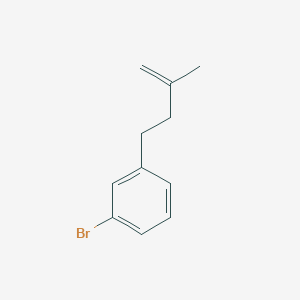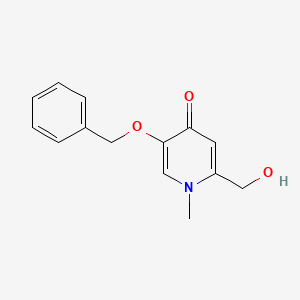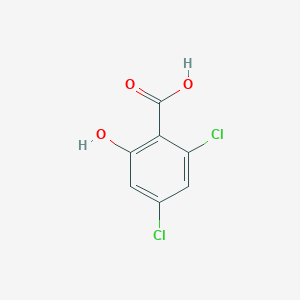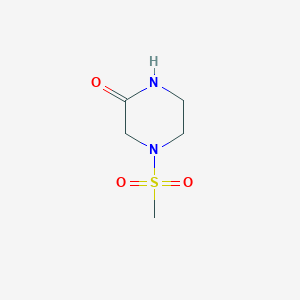
4-(3-Bromophenyl)-2-methyl-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Bromophenyl)-2-methyl-1-butene” is likely an organic compound consisting of a butene group (a four-carbon chain with a double bond), a bromophenyl group (a benzene ring with a bromine atom), and a methyl group (a single carbon with three hydrogens). The numbers in the name indicate where these groups are attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as X-ray diffraction or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the presence of the bromine atom and the double bond in the butene group. The bromine atom could potentially be replaced in a substitution reaction, and the double bond could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine atom and the double bond) would influence properties like solubility, melting point, boiling point, etc .科学的研究の応用
Neurotoxicity Studies
Compounds with bromophenyl groups have been investigated for their neurotoxic potentials. For example, a pyrazoline derivative with a bromophenyl group was studied for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are indicators of neurotoxicity .
Antimicrobial Agents
Bromophenyl derivatives have been synthesized to overcome microbial resistance and improve the effectiveness of chemotherapeutic agents against various microbial infections .
Anticancer Activity
Several bromophenyl compounds have been synthesized and evaluated for their anticancer activities. These studies often include molecular docking, ADME (absorption, distribution, metabolism, and excretion), and toxicity prediction .
Electrophoresis Applications
Bromophenols can serve as size markers in agarose gel and polyacrylamide gel electrophoresis, aiding in the separation and analysis of biomolecules .
pH Indicators
In laboratory settings, bromophenols can act as pH indicators, changing color based on the pH level they are exposed to .
Industrial Dyes
Bromophenols have seen use in the industrial sector as dyes for various purposes due to their color-changing properties depending on pH levels .
Structural Analysis
Bromophenyl compounds have been subject to X-ray diffraction studies to determine their crystal structure, which is crucial for understanding their chemical properties and potential applications .
Cytotoxicity Studies
Thiazoles with bromophenyl groups have been reported to exhibit cytotoxic activity against human tumor cell lines, indicating potential use in cancer research .
Biological activities of a newly synthesized pyrazoline derivative 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological… Synthesis, Anticancer Activity, and In Silico Studies of 5- (3… Bromophenols: types and applications | Blog | Chempanda Synthesis, crystal structure, DFT studies and biological activity of (Z… Thiazoles: having diverse biological activities | Medicinal Chemistry…
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-bromo-3-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZOXVPREXACCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535472 |
Source


|
| Record name | 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90433-27-5 |
Source


|
| Record name | 1-Bromo-3-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90433-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)









